molecular formula C9H12F3NO B2508200 N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide CAS No. 2411288-96-3

N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide

Cat. No.: B2508200
CAS No.: 2411288-96-3
M. Wt: 207.196
InChI Key: ZBGVTCWLZMMOMA-UHFFFAOYSA-N
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Description

N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide is an organic compound characterized by the presence of a trifluoroethyl group attached to a cyclobutyl ring, which is further connected to a prop-2-enamide moiety. This compound is notable for its unique structural features and the presence of fluorine atoms, which impart distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [3+2] cycloaddition reaction involving a suitable diene and a dienophile.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through an amidation reaction, where the amine group reacts with an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclobutyl ring provides structural rigidity, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide: Unique due to the presence of both a trifluoroethyl group and a cyclobutyl ring.

    N-[3-(2,2,2-Trifluoroethyl)cyclopropyl]prop-2-enamide: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    N-[3-(2,2,2-Trifluoroethyl)cyclopentyl]prop-2-enamide: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

Uniqueness

This compound stands out due to the combination of the trifluoroethyl group and the cyclobutyl ring, which imparts unique chemical and physical properties. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, while the cyclobutyl ring provides structural rigidity and influences the compound’s binding interactions.

Properties

IUPAC Name

N-[3-(2,2,2-trifluoroethyl)cyclobutyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO/c1-2-8(14)13-7-3-6(4-7)5-9(10,11)12/h2,6-7H,1,3-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGVTCWLZMMOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC(C1)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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